molecular formula C21H18N2S B12456675 2-[(4-Methylbenzyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile

2-[(4-Methylbenzyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile

Cat. No.: B12456675
M. Wt: 330.4 g/mol
InChI Key: JIRRUCTYEUQDSH-UHFFFAOYSA-N
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Description

2-[(4-Methylbenzyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a sulfanyl group attached to a pyridine ring, along with two methylphenyl groups and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylbenzyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated pyridine derivative.

    Attachment of Methylphenyl Groups: The methylphenyl groups can be introduced through Friedel-Crafts alkylation, where a methylbenzene derivative reacts with the pyridine ring in the presence of a Lewis acid catalyst.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable nitrile reacts with a halogenated pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylbenzyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenated derivatives, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[(4-Methylbenzyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methylbenzyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The carbonitrile group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methylbenzyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfanyl and carbonitrile groups allows for diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C21H18N2S

Molecular Weight

330.4 g/mol

IUPAC Name

6-(4-methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile

InChI

InChI=1S/C21H18N2S/c1-15-3-7-17(8-4-15)14-24-21-19(13-22)11-12-20(23-21)18-9-5-16(2)6-10-18/h3-12H,14H2,1-2H3

InChI Key

JIRRUCTYEUQDSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)C)C#N

Origin of Product

United States

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